molecular formula C21H23NO2 B13993743 2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone

2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Cat. No.: B13993743
M. Wt: 321.4 g/mol
InChI Key: QKYLGUVKKWZYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a chromane ring fused with a piperidine ring, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one typically involves a multi-step process. One common method includes the condensation of 3-aminophenols with ortho-oxybenzaldehydes, followed by a dearomative cyclization process. This reaction is often catalyzed by scandium triflate (Sc(OTf)3) and involves a cascade of condensation, hydride transfer, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one is unique due to its specific arrangement of phenyl, chromane, and piperidine rings, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone

InChI

InChI=1S/C21H23NO2/c23-20(16-17-6-2-1-3-7-17)22-14-12-21(13-15-22)11-10-18-8-4-5-9-19(18)24-21/h1-9H,10-16H2

InChI Key

QKYLGUVKKWZYMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CC3=CC=CC=C3)OC4=CC=CC=C41

Origin of Product

United States

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